Triaminophenyl phosphate

thermal stability flame retardant curing agent DSC/TGA

Triaminophenyl phosphate (IUPAC: tris(4-aminophenyl) phosphate, CAS 4232-84-2, molecular formula C₁₈H₁₈N₃O₄P, molecular weight 371.33 g/mol) is a phosphorus-nitrogen containing triamine compound belonging to the class of aromatic phosphate esters. Unlike simple triaryl phosphate plasticizers, this molecule presents three reactive primary amino groups (para-position) attached to the phosphate core, enabling covalent incorporation into thermosetting resin systems.

Molecular Formula C18H18N3O4P
Molecular Weight 371.3 g/mol
CAS No. 4232-84-2
Cat. No. B14168567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriaminophenyl phosphate
CAS4232-84-2
Molecular FormulaC18H18N3O4P
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OP(=O)(OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N
InChIInChI=1S/C18H18N3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H,19-21H2
InChIKeyZYPZVOKVDNSKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triaminophenyl Phosphate (CAS 4232-84-2): A Halogen-Free, Reactive Triamine Flame Retardant & Curing Agent — Procurement Specification Guide


Triaminophenyl phosphate (IUPAC: tris(4-aminophenyl) phosphate, CAS 4232-84-2, molecular formula C₁₈H₁₈N₃O₄P, molecular weight 371.33 g/mol) is a phosphorus-nitrogen containing triamine compound belonging to the class of aromatic phosphate esters. Unlike simple triaryl phosphate plasticizers, this molecule presents three reactive primary amino groups (para-position) attached to the phosphate core, enabling covalent incorporation into thermosetting resin systems [1]. The compound serves simultaneously as a curing agent and a halogen-free flame retardant, making it a differentiated candidate for electronic laminates and composites where volatile additive migration is unacceptable [1].

Why Triaminophenyl Phosphate Cannot Be Replaced by Common Triaryl Phosphates or Standard Diamine Curing Agents


Procurement-driven substitution of triaminophenyl phosphate with commodity triaryl phosphates (e.g., triphenyl phosphate) or conventional diamine hardeners fails on three fronts. First, non-functional analogs like triphenyl phosphate lack amino reactivity and remain as migratory plasticizers, compromising long-term flame-retardant durability [1]. Second, standard aromatic diamines (e.g., 4,4′-diaminodiphenylmethane, DDM) offer no inherent phosphorus flame retardancy; neat DDM-cured epoxy exhibits an LOI of only ~20–23% and burns without self-extinguishing [2]. Third, the thiophosphate analog (tris(4-aminophenyl) thiophosphate, TPTA) differs substantially in thermal profile and the P=S versus P=O chemistry alters decomposition pathways and crosslink density, precluding drop-in substitution . The quantitative evidence below establishes the compound's specific technical boundaries that generic alternatives cannot replicate.

Triaminophenyl Phosphate: Comparative Quantitative Evidence for Scientific Selection and Procurement


Head-to-Head Thermal Stability: Triaminophenyl Phosphate vs. the Thiophosphate Analog (TPTA)

The phosphate form (Target Compound) and its thiophosphate analog (TPTA, tris(4-aminophenyl) thiophosphate) exhibit distinct thermal and physical profiles that directly impact processing and formulation. The target compound has an estimated melting point of 90 °C (MPBPWIN v1.42) and a boiling point of 551.6 ± 45.0 °C at 760 mmHg, with an enthalpy of vaporization of 83.2 ± 3.0 kJ/mol . The thiophosphate analog TPTA melts at 149–156 °C — a 59–66 °C higher melting point — with a predicted boiling point of ~597.9 °C and density of 1.421 g/cm³ . The lower melting point of the phosphate form indicates better melt compatibility with epoxy resins at standard processing temperatures, while the P=O functional group alters thermal decomposition to favor char formation over volatile release relative to P=S [1].

thermal stability flame retardant curing agent DSC/TGA

UL 94 Flammability Classification: Aminophenyl Phosphate-Crosslinked Epoxy vs. Conventional TBBA/Dicyandiamide System

Epoxy laminates crosslinked with aminophenyl phosphate achieve UL 94 V-1 classification without any halogen-containing additive [1]. The conventional industrial baseline — TBBA (tetrabromobisphenol A) co-reacted with dicyandiamide — achieves UL 94 V-0 but relies on bromine content that is subject to WEEE/RoHS regulatory restrictions [1]. The V-1 rating for the aminophenyl phosphate system is achieved at a standard 1.6 mm laminate thickness using a halogen-free formulation; pressure cooker testing (116 °C saturated steam, 20 min) followed by 280 °C solder bath immersion (6 s) shows no delamination or blistering, which is comparable to or exceeds standard TBBA-based laminates [1]. Additionally, TAPP-based formulations exhibit a DSC thermal stability of 345 °C in air and 374 °C in N₂, with TGA 5% weight loss at 360 °C and 10% weight loss at 365 °C [1].

UL 94 flammability halogen-free flame retardant epoxy laminate

Synthesis Route Safety: Acetylamino Hydrolysis Pathway vs. Nitro-Reduction Route for Tris(aminophenyl) Phosphates

The patent-described synthesis route for tris(4-aminophenyl) phosphate proceeds via hydrolysis of the N-acetylaminoaryl phosphate intermediate, entirely avoiding the formation of nitroaryl phosphate intermediates [1]. In contrast, the synthesis of the nitro analog, tris(4-nitrophenyl) phosphate, involves nitroaromatic intermediates that are classified as explosive hazards (易制爆) and require spark-proof equipment and explosion-proof handling . The acetylamino hydrolysis route produces the target compound as a white crystalline powder with purity ≥ 98%, using controlled conditions (70–90 °C, 2–8 h) without the safety complications inherent to catalytic hydrogenation of nitro groups [1].

process safety aromatic amine synthesis nitro explosive hazard

Functional Reactivity: Triamine Crosslinking Density vs. Standard Diamine Curing Agents

Triaminophenyl phosphate provides three reactive primary amino groups per molecule, yielding a functionality f = 6 (amine hydrogens), compared to f = 4 for standard aromatic diamines such as DDM (4,4′-diaminodiphenylmethane) or DDS (4,4′-diaminodiphenyl sulfone). Higher amine functionality translates to higher crosslinking density in epoxy thermosets, which directly increases glass transition temperature (Tg). The Mauerer (2005) paper reports that TAPP-crosslinked epoxy laminates exhibit high glass transition temperatures sufficient to pass 280 °C solder bath immersion without damage, a key performance requirement for printed circuit board laminates [1]. In contrast, non-phosphorus triamines such as tris(4-aminophenyl)methane require added flame retardants to achieve comparable flame performance, eliminating the single-component advantage [2].

crosslinking density amine functionality glass transition temperature

Triaminophenyl Phosphate (CAS 4232-84-2): Validated Application Scenarios for Scientific and Industrial Procurement


Halogen-Free FR-4 Replacement Laminates for Printed Circuit Boards

Aminophenyl phosphate-crosslinked epoxy laminates meet UL 94 V-1 at 1.6 mm thickness, providing a halogen-free alternative to TBBA-based FR-4 laminates [1]. The system passes pressure cooker testing (116 °C saturated steam, 20 min) and 280 °C solder bath immersion without delamination, satisfying IPC-4101 requirements for lead-free soldering processes [1]. The single-component reactive system eliminates the need for additive flame retardants, simplifying resin formulation for laminate manufacturers. The elevated Tg achievable with the tri-functional amine structure meets the thermal requirements for multilayer PCB fabrication.

Reactive Flame-Retardant Curing Agent for High-Temperature Epoxy Composites

With DSC thermal stability of 345 °C in air and 374 °C in N₂, and TGA 5% weight loss at 360 °C [1], the compound serves as a thermally robust curing agent for epoxy composites requiring sustained high-temperature performance. The triamine functionality (f = 6 amine hydrogens per molecule) provides higher crosslinking density than standard diamine curatives, directly contributing to elevated glass transition temperature [1]. Compatibility with co-curing agents such as DDS (4,4′-diaminodiphenyl sulfone) allows formulators to tailor cure kinetics and final Tg for specific composite manufacturing processes [1].

Organic Synthesis Intermediate for Isocyanates and Dyestuffs

Patent US4279838A establishes the compound as a high-purity (≥98%) white crystalline intermediate for downstream production of isocyanates (via phosgenation of the triamine groups) and dyestuffs [2]. The acetylamino hydrolysis synthesis route provides a safer, non-explosive alternative to nitro-reduction pathways, making the compound a preferred precursor for specialty polyurethane and dye manufacturing where consistent purity and scalable safe synthesis are procurement priorities [2].

Supramolecular Cage and Coordination Chemistry Pro-Ligand

Tris(4-aminophenyl) phosphate serves as a pro-ligand for constructing Fe(II) tetrahedral cages via Schiff-base condensation with pyridine-2-carboxaldehyde derivatives [3]. The resulting [Fe₄L₄]⁸⁺ cages demonstrate chameleonic guest encapsulation behavior for anionic, neutral, and cationic species, a property contingent on the precise tris(4-aminophenyl) phosphate scaffold geometry that the thiophosphate or nitro analogs cannot replicate due to altered metal-binding angles and solubility profiles [3].

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